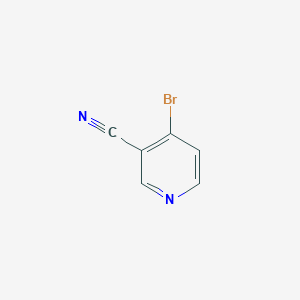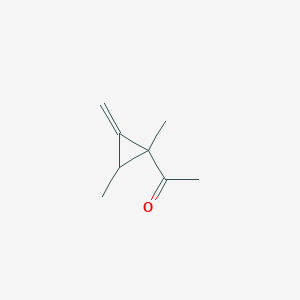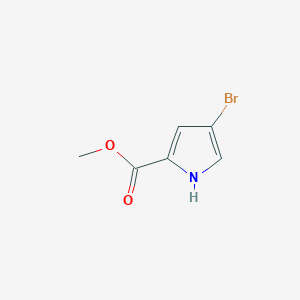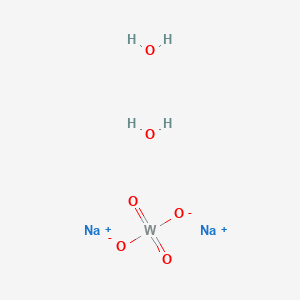
4-Bromo-3-cyanopyridine
Übersicht
Beschreibung
4-Bromo-3-cyanopyridine is a brominated and cyanated derivative of pyridine, a heterocyclic aromatic compound. While the provided papers do not directly discuss 4-Bromo-3-cyanopyridine, they do provide insights into similar compounds and their chemistry, which can be extrapolated to understand the properties and reactivity of 4-Bromo-3-cyanopyridine.
Synthesis Analysis
The synthesis of related bromopyridine derivatives is well-documented. For instance, the development of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry includes a representative, 2-bromo-6-isocyanopyridine, which has been shown to be an optimal reagent due to its stability and synthetic efficiency . Additionally, the synthesis of 4-bromo-2,2'-bipyridine has been improved, providing a pathway to synthesize model compounds with excellent fluorescence . These methods could potentially be adapted for the synthesis of 4-Bromo-3-cyanopyridine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be complex. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been determined, revealing two symmetry-independent molecules in the unit cell with intricate hydrogen bonding and π-π stacking interactions . This suggests that 4-Bromo-3-cyanopyridine may also exhibit interesting structural features, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Bromopyridines are known to participate in various chemical reactions, particularly in cross-coupling reactions. The fluoride-promoted, Pd-catalyzed cross-coupling of highly functionalized 4-bromopyridines with aryltrialkoxysilanes has been studied, yielding sterically demanding biaryls . This indicates that 4-Bromo-3-cyanopyridine could also be a candidate for similar cross-coupling reactions, expanding its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and reactivity. The self-condensation of 4-bromopyridine, for example, leads to a water-soluble, conjugated polymer with a complex structure, as evidenced by detailed spectroscopic analysis . This suggests that 4-Bromo-3-cyanopyridine may also form polymers under certain conditions and possess solubility characteristics that could be advantageous in various applications.
Wissenschaftliche Forschungsanwendungen
Ligand Roles in Coordination Polymers
4-Bromo-3-cyanopyridine (as a related compound to 3-cyanopyridine) can play significant roles in coordination chemistry, especially in the formation of coordination polymers. 3-Cyanopyridine has been identified as a versatile ligand, capable of acting as both a bridging and terminal ligand in transition metal coordination polymers (Heine, Fink, & Schmidt, 2018). This feature is pivotal in constructing intricate molecular structures and could be extrapolated to 4-bromo-3-cyanopyridine due to structural similarities.
Synthesis of Antibacterial Compounds
The synthesis of novel cyanopyridine derivatives, including 4-bromo-3-cyanopyridine, has demonstrated significant antibacterial activity. These compounds have been evaluated against a wide range of aerobic and anaerobic bacteria, showing promising results as potential antimicrobial agents (Bogdanowicz et al., 2013).
Catalytic Applications
Cyanopyridines, including derivatives of 4-bromo-3-cyanopyridine, have been explored for their potential in catalytic applications. They have been utilized in one-pot synthesis methods under solvent-free conditions, demonstrating their efficiency in facilitating chemical reactions (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013). This indicates a broad range of potential applications in industrial chemistry and pharmaceutical synthesis.
Role in Molecular Architectures
The ability of cyanopyridines to function as ligands in constructing molecular architectures is notable. For example, 4-cyanopyridine has been used to develop cationic molecular squares and coordination polymers, showcasing its versatility in molecular engineering (Galstyan, Miguel, & Lippert, 2011). These findings can be extended to 4-bromo-3-cyanopyridine, potentially leading to the creation of novel molecular structures.
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-Bromo-3-cyanopyridine research could involve its use in the development of new promising anticancer candidates . The overexpression of survivin, a protein that inhibits apoptosis or programmed cell death, is usually accompanied by an increased resistance of cancer cells to chemotherapeutic agents . Therefore, survivin is considered as an attractive target to develop new promising anticancer candidates .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Bromo-3-cyanopyridine can act as an electrophile. The bromine atom can be replaced by an organoboron compound in the presence of a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the creation of complex organic molecules from simpler precursors .
Biochemical Pathways
Its use in suzuki-miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds, which can participate in various biochemical processes .
Result of Action
The primary result of 4-Bromo-3-cyanopyridine’s action is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The efficacy and stability of 4-Bromo-3-cyanopyridine can be influenced by various environmental factors. For instance, it is sensitive to air and light, and its reactions typically require controlled laboratory conditions . Furthermore, the reaction conditions, such as temperature and the presence of a suitable catalyst, can significantly impact the outcome of its reactions .
Eigenschaften
IUPAC Name |
4-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBJRMKGVMOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624883 | |
| Record name | 4-Bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyanopyridine | |
CAS RN |
154237-70-4 | |
| Record name | 4-Bromo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154237-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPYRIDINE-3-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)



![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)





